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Compound of Interest

Compound Name: 2-(1-Cyclohexenyl)cyclohexanone

Cat. No.: B073363

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(1-
Cyclohexenyl)cyclohexanone

Introduction

2-(1-Cyclohexenyl)cyclohexanone, a dimer formed from the self-condensation of
cyclohexanone, is a significant intermediate in organic synthesis, notably in the production of
agrochemicals and dyestuffs.[1] Its molecular structure, comprising a saturated cyclohexanone
ring linked to a cyclohexenyl ring at the a-position, presents a fascinating case for
conformational analysis. The interplay between the sp2-hybridized centers of the carbonyl
group and the double bond, along with the steric demands of the bulky substituent, dictates the
molecule's three-dimensional architecture and, consequently, its reactivity and physical
properties.

This technical guide provides a comprehensive examination of the molecular structure and
conformational landscape of 2-(1-cyclohexenyl)cyclohexanone. It draws upon fundamental
principles of stereochemistry and spectroscopic data from analogous systems to build a robust
model of its conformational preferences. This document is intended for researchers, scientists,
and professionals in drug development who require a detailed understanding of this molecule's
structural characteristics.

Molecular Structure Overview
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The core structure of 2-(1-cyclohexenyl)cyclohexanone consists of two six-membered rings
joined by a single carbon-carbon bond.

» Cyclohexanone Ring: A saturated six-membered ring containing a carbonyl group (C=0).
The presence of the sp2-hybridized carbonyl carbon atom flattens the ring in its vicinity
compared to a standard cyclohexane chair.[2]

o Cyclohexenyl Ring: A six-membered ring containing one carbon-carbon double bond (C=C).
This ring is constrained and typically adopts a half-chair or envelope conformation.[3]

o Linkage: The C-2 of the cyclohexanone ring is bonded to the C-1' of the cyclohexenyl ring.
This linkage creates a chiral center at C-2 of the cyclohexanone ring.

Conformational Analysis

A definitive X-ray crystal structure for 2-(1-cyclohexenyl)cyclohexanone is not readily
available in the public domain. Therefore, its conformational preferences must be inferred from
the well-established principles governing substituted cyclohexanones and cyclohexenes.

Conformation of the Cyclohexanone Ring

The cyclohexanone ring is expected to adopt a chair conformation to minimize angle and
torsional strain.[2] However, the carbonyl group introduces specific distortions:

e The C1-C2 and C1-C6 bonds are eclipsed with the equatorial hydrogens on C2 and C6,
respectively, introducing torsional strain.[2]

» To alleviate this strain, the ring may adopt a slightly twisted or flattened chair geometry.

The primary conformational question for the molecule as a whole is the orientation of the bulky
2-(1-cyclohexenyl) substituent. It can exist in either an axial or equatorial position, with the two
conformers in equilibrium via a ring-flip mechanism.

o Equatorial Conformer: In general, large substituents on a cyclohexane ring preferentially
occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. This is the most
probable low-energy conformation for the 2-(1-cyclohexenyl) group.
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o Axial Conformer: Placing the substituent in the axial position would introduce significant
steric strain due to interactions with the axial hydrogens at the C-4 and C-6 positions.
However, for some 2-substituted cyclohexanones, particularly those with electronegative
atoms, the axial conformer can be surprisingly stable (the "a-halo ketone effect").[2][4] For a
purely carbocyclic substituent like cyclohexenyl, this effect is not expected, and the axial
conformer is predicted to be significantly higher in energy.

Conformation of the Cyclohexenyl Ring

The cyclohexenyl ring, due to the planar constraint of the C=C double bond, typically exists in a
half-chair conformation.[3] This conformation minimizes torsional strain within the unsaturated
ring system. The relative orientation of the double bond with respect to the cyclohexanone ring
will be fixed by the C-C linkage.

Overall Predicted Conformation

The most stable conformation of 2-(1-cyclohexenyl)cyclohexanone is predicted to be one
where the cyclohexanone ring is in a chair form with the cyclohexenyl substituent in the
equatorial position. The cyclohexenyl ring itself would likely adopt a low-energy half-chair
conformation.

Data Presentation

While detailed experimental structural parameters for 2-(1-cyclohexenyl)cyclohexanone are
not available, the following tables summarize its known physical properties and the expected
spectroscopic data that would be used for conformational assignment.

Table 1: Physical and Chemical Properties

Property Value Reference(s)
CAS Number 1502-22-3 [1][5][6]
Molecular Formula C12H180 [L1051[7]
Molecular Weight 178.27 g/mol [1107]
Appearance Colorless liquid [7]

Boiling Point 415-417 K at 0.020 bar [6]
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Table 2: Spectroscopic Data for Structural Elucidation

This table outlines the key spectroscopic data points and their significance in conformational
analysis. Actual experimental values would be required for a definitive assignment.
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Spectroscopic Technique Key Parameter Expected Information

The chemical shift of the
) ) proton at the chiral center (C-
1H NMR Chemical Shift (8) of H-2 ) )
2) would differ between axial

and equatorial conformers.

The magnitude of the coupling
constants between H-2 and
the adjacent methylene
protons (H-3) is highly
dependent on the dihedral
angle. A large coupling

) constant (8-13 Hz) typically

Coupling Constants (3J) o ) )

indicates an axial-axial
relationship, while smaller
values (2-5 Hz) suggest axial-
equatorial or equatorial-
equatorial relationships. This is
a powerful tool for determining

the substituent's orientation.

The chemical shifts of the ring
carbons, particularly C-2, C-4,
and C-6, are sensitive to the

] ) steric environment and can

13C NMR Chemical Shifts () o

help distinguish between
conformers. A database of 13C
NMR data for this molecule

exists.[8][9]

The position of the carbonyl

stretching frequency can
Infrared (IR) Spectroscopy C=0 Stretch (v_C=0) ) ) ]

provide clues about ring strain

and conjugation.

The stretching frequency of the
C=C Stretch (v_C=C) double bond in the

cyclohexenyl ring.
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Would provide definitive, high-
resolution data on bond

X-ray Crystallography All Parameters lengths, bond angles, and
dihedral angles, confirming the

solid-state conformation.

Calculation of the energies of

the optimized geometries for
Computational Chemistry Relative Energies (AE) the axial and equatorial

conformers would predict their

relative populations.

Predicted bond lengths,
Geometric Parameters angles, and dihedrals for each

stable conformer.

Experimental and Computational Protocols

A thorough conformational analysis of 2-(1-cyclohexenyl)cyclohexanone would involve a
combination of experimental spectroscopy and computational modeling.

Protocol 1: NMR Spectroscopic Analysis

e Sample Preparation: Dissolve a pure sample of 2-(1-cyclohexenyl)cyclohexanone in a
suitable deuterated solvent (e.g., CDCIs, CeDs) in a5 mm NMR tube.

o Data Acquisition:

o Acquire a high-resolution *H NMR spectrum to determine chemical shifts and coupling
constants.

o Acquire a 133C NMR spectrum, potentially with DEPT (Distortionless Enhancement by
Polarization Transfer) experiments to distinguish between CH, CHz, and CHs groups.

o Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish
proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to
correlate protons with their directly attached carbons.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b073363?utm_src=pdf-body
https://www.benchchem.com/product/b073363?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Analysis:
o Measure the coupling constants (3J) for the proton at C-2.

o Use the Karplus equation to correlate the observed 3J values with dihedral angles, thereby
determining the preferred axial or equatorial position of the cyclohexenyl group.

o Analyze through-space correlations from a NOESY (Nuclear Overhauser Effect
Spectroscopy) experiment to confirm spatial proximities consistent with the proposed
conformation.

Protocol 2: Computational Modeling

 Structure Building: Construct 3D models of both the axial and equatorial conformers of 2-(1-
cyclohexenyl)cyclohexanone using molecular modeling software.

o Conformational Search (Optional but Recommended): Perform a systematic conformational
search using molecular mechanics (e.g., MMFF or AMBER force fields) to identify all low-

energy minima.
o Geometry Optimization and Energy Calculation:

o For the identified low-energy conformers, perform full geometry optimization and
frequency calculations using a higher level of theory, such as Density Functional Theory
(DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

o The absence of imaginary frequencies confirms that the optimized structures are true

energy minima.
o Data Analysis:

o Compare the calculated relative energies (including zero-point vibrational energy
corrections) of the axial and equatorial conformers to predict their equilibrium population.

o Extract key geometric parameters (bond lengths, angles, dihedrals) from the optimized
structures.
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o Optionally, simulate NMR chemical shifts and coupling constants from the optimized
geometries and compare them with experimental data for validation.

Mandatory Visualizations

The following diagrams illustrate the key conformational relationships and a typical workflow for
their analysis.

Conformational Equilibrium of 2-(1-Cyclohexenyl)cyclohexanone
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Caption: Conformational equilibrium between axial and equatorial forms.
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Workflow for Conformational Analysis

Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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